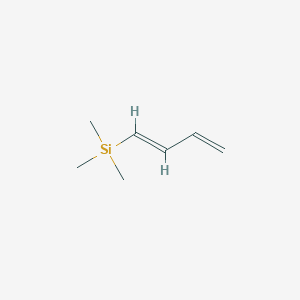
(1E)-1,3-butadien-1-yltrimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,3-butadien-1-yltrimethyl-silane is an organosilicon compound with the molecular formula C7H14Si. This compound is characterized by the presence of a butadiene moiety attached to a trimethylsilyl group. Organosilicon compounds like this compound are of significant interest in organic synthesis and materials science due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-butadien-1-yltrimethyl-silane typically involves the reaction of 1,3-butadiene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction conditions often include moderate temperatures (around 50-80°C) and anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,3-butadien-1-yltrimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the butadiene moiety to butane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(1E)-1,3-butadien-1-yltrimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into silicon-containing pharmaceuticals often involves this compound as a precursor.
Industry: It is utilized in the production of silicone-based materials, adhesives, and sealants.
Mechanism of Action
The mechanism by which (1E)-1,3-butadien-1-yltrimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The butadiene moiety allows for conjugation and electron delocalization, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(1E)-1,3-butadien-1-yltrimethyl-germane: Similar structure but with a germanium atom instead of silicon.
(1E)-1,3-butadien-1-yltrimethyl-stannane: Contains a tin atom in place of silicon.
(1E)-1,3-butadien-1-yltrimethyl-lead: Lead atom replaces silicon in the structure.
Uniqueness
(1E)-1,3-butadien-1-yltrimethyl-silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to oxidation compared to its germanium, tin, and lead analogs. These properties make it particularly valuable in applications requiring durable and stable materials.
Properties
Molecular Formula |
C7H14Si |
|---|---|
Molecular Weight |
126.27 g/mol |
IUPAC Name |
[(1E)-buta-1,3-dienyl]-trimethylsilane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
InChI Key |
YFSJFUCGCAQAJA-VOTSOKGWSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C/C=C |
Canonical SMILES |
C[Si](C)(C)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


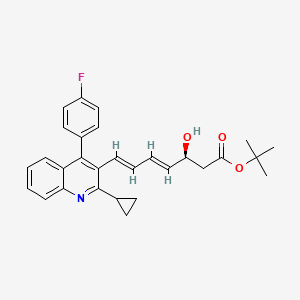
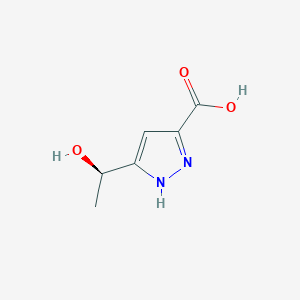
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
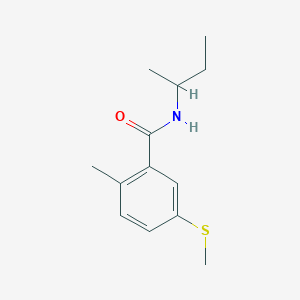
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
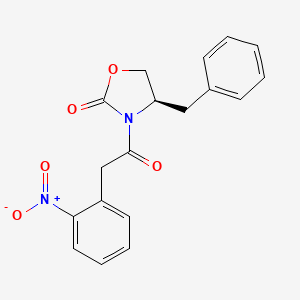
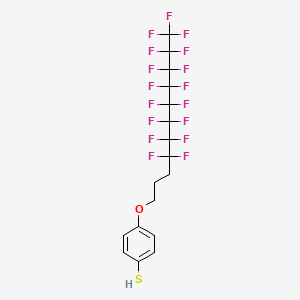

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
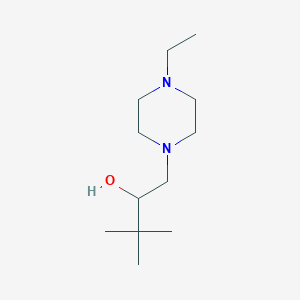
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
